A Technical Guide to the Spectroscopic Characterization of Methyl Indole-1-carboxylate
A Technical Guide to the Spectroscopic Characterization of Methyl Indole-1-carboxylate
Introduction
Methyl indole-1-carboxylate is a derivative of indole, a prominent heterocyclic aromatic compound fundamental to numerous biologically active molecules and synthetic intermediates. The addition of a methyl carboxylate group to the nitrogen atom at position 1 significantly alters the electronic properties and reactivity of the indole ring system. Accurate and comprehensive spectroscopic analysis is therefore indispensable for verifying its structure, assessing its purity, and understanding its chemical behavior in research and development settings. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl indole-1-carboxylate, grounded in established principles and experimental best practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For Methyl indole-1-carboxylate (C₁₀H₉NO₂), ten distinct signals are expected, corresponding to each of its ten carbon atoms.
Table 1: ¹³C NMR Spectroscopic Data for Methyl indole-1-carboxylate
| Chemical Shift (δ) ppm | Assignment Description |
| ~151.7 | Carbonyl Carbon (C=O) of the ester |
| ~136.1 | Quaternary Carbon C7a |
| ~130.8 | Quaternary Carbon C3a |
| ~126.3 | Aromatic CH Carbon C3 |
| ~124.4 | Aromatic CH Carbon C5 |
| ~123.1 | Aromatic CH Carbon C4 |
| ~121.2 | Aromatic CH Carbon C6 |
| ~115.1 | Aromatic CH Carbon C7 |
| ~107.4 | Aromatic CH Carbon C2 |
| ~53.6 | Methyl Carbon (-OCH₃) |
Note: Data is compiled from typical values and may vary slightly based on solvent and concentration.
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Expert Interpretation: The downfield signal at approximately 151.7 ppm is characteristic of a carbonyl carbon in an ester functional group, a direct consequence of the strong deshielding effect of the doubly bonded oxygen atom. The signals for the benzene ring carbons (C4, C5, C6, C7) appear in the typical aromatic region between 115 and 125 ppm. The carbons of the pyrrole ring (C2, C3, C3a, C7a) are also found in the aromatic/heteroaromatic region. The most upfield signal, around 53.6 ppm, is unequivocally assigned to the methyl group's carbon, which is shielded compared to the sp² hybridized carbons.
Experimental Protocol: ¹³C NMR Acquisition
A self-validating protocol ensures reproducibility and accuracy.
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Sample Preparation: Dissolve 20-50 mg of Methyl indole-1-carboxylate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity. Ensure the instrument is properly tuned and shimmed for the specific sample.
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Acquisition Parameters:
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Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
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Pulse Angle: A 30° pulse angle is used to allow for faster repetition rates without saturating the signals.
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Relaxation Delay (d1): Set to 2 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses, leading to more accurate signal integration if needed.
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Acquisition Time (aq): Typically 1-2 seconds.
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Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
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Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum using the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 2: Key IR Absorptions for Methyl indole-1-carboxylate
| Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2958 | C-H Stretch | Aliphatic C-H (Methyl) |
| ~1730-1710 | C=O Stretch | Ester Carbonyl |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1300-1200 | C-O Stretch | Ester C-O |
| ~750 | C-H Bend | Ortho-disubstituted Benzene Ring |
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Expert Interpretation: The most prominent and diagnostic peak in the IR spectrum is the strong absorption around 1712-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group.[1] The presence of sharp peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds, while the peak just below 3000 cm⁻¹ (around 2958 cm⁻¹) indicates the aliphatic C-H bonds of the methyl group.[1] The strong absorption in the 1300-1200 cm⁻¹ region corresponds to the C-O single bond stretch of the ester. The pattern of C-H bending vibrations in the fingerprint region, particularly the strong peak around 750 cm⁻¹, is indicative of the ortho-disubstitution pattern on the benzene portion of the indole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage, which will be automatically subtracted from the sample spectrum.
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Sample Application: Place a small drop of liquid Methyl indole-1-carboxylate directly onto the center of the ATR crystal.
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Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
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Data Processing: The resulting transmittance or absorbance spectrum can be analyzed for peak positions and intensities. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Visualization of Key Vibrational Modes
The following diagram illustrates the primary functional groups within Methyl indole-1-carboxylate and their characteristic IR stretching frequencies.
Caption: Key functional group vibrations for Methyl indole-1-carboxylate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and insights into its structure.
Table 3: Mass Spectrometry Data for Methyl indole-1-carboxylate
| m/z Value | Ion | Description |
| 175 | [M]⁺ | Molecular Ion |
| 144 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 116 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 90 | [C₇H₆]⁺ | Fragmentation of the indole ring |
Note: Fragmentation patterns are based on Electron Ionization (EI) MS.
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Expert Interpretation: The molecular formula C₁₀H₉NO₂ gives an exact mass of 175.0633 g/mol .[2] The molecular ion peak [M]⁺ is expected at m/z 175. A common and logical fragmentation pathway involves the cleavage of the ester group. The loss of the methoxy radical (•OCH₃, 31 Da) would result in a fragment ion at m/z 144. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment would lead to an ion at m/z 116, corresponding to the indoyl cation. Further fragmentation of the indole ring system can lead to smaller fragments, such as the one observed at m/z 90.
Proposed Fragmentation Pathway (EI-MS)
The diagram below outlines a plausible fragmentation pathway for Methyl indole-1-carboxylate under electron ionization conditions.
Caption: A proposed EI-MS fragmentation pathway for the molecule.
Experimental Protocol: Electron Ionization GC-MS
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Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
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Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
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GC Parameters:
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Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
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Injection: Inject 1 µL of the sample solution.
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Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
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MS Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.
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Mass Range: Scan from m/z 40 to 400.
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Data Analysis: Identify the chromatographic peak corresponding to Methyl indole-1-carboxylate. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a reference database like the NIST Mass Spectral Library for confirmation.
References
- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12361768, Methyl indole-1-carboxylate. PubChem. Retrieved from [Link]
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SpectraBase. (n.d.). Indole-1-carboxylic acid, methyl ester. Wiley-VCH GmbH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70992, Methyl 1H-indole-2-carboxylate. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
- Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Supplementary Information.
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MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]
